

Application Note: Spectroscopic and Chromatographic Characterization of ent-Tadalafil

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Compound of Interest

Compound Name: Tadalafil, (6S,12aS)-

Cat. No.: B138281

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Abstract

This document provides a detailed protocol for the spectroscopic and chromatographic characterization of ent-Tadalafil, the enantiomer of the active pharmaceutical ingredient (API) Tadalafil. As enantiomers exhibit identical physical and chemical properties in an achiral environment, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will not distinguish between Tadalafil and ent-Tadalafil. Therefore, this application note outlines the expected spectroscopic data for both compounds and details a chiral High-Performance Liquid Chromatography (HPLC) method essential for their separation and identification. This comprehensive guide is intended to assist researchers in confirming the identity and purity of ent-Tadalafil.

Introduction

Tadalafil, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. Its enantiomer, ent-Tadalafil ((6S,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione), is a critical component in pharmaceutical development and quality control, often used as an impurity standard. Due to

their identical chemical formula and connectivity, Tadalafil and ent-Tadalafil exhibit identical NMR and IR spectra in achiral solvents. Consequently, chiral-specific methods are imperative for their differentiation. This application note provides the expected ^1H NMR, ^{13}C NMR, and IR spectroscopic data for both enantiomers and a detailed protocol for their separation using chiral HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the ^1H and ^{13}C NMR spectra of ent-Tadalafil are predicted to be identical to those of Tadalafil.

Table 1: Predicted ^1H NMR Spectroscopic Data for ent-Tadalafil (in DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.60	d	1H	Aromatic CH
~7.50	d	1H	Aromatic CH
~7.25	m	2H	Aromatic CH
~6.90	d	1H	Aromatic CH
~6.80	s	1H	Aromatic CH
~6.75	d	1H	Aromatic CH
~5.95	s	2H	O-CH ₂ -O
~4.20	m	1H	CH
~3.95	m	1H	CH
~3.50-3.20	m	4H	CH ₂
~3.00	s	3H	N-CH ₃
~2.90-2.70	m	2H	CH ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data for ent-Tadalafil (in DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~166.5	C=O
~165.8	C=O
~147.2	Aromatic C-O
~145.8	Aromatic C-O
~141.5	Aromatic C
~135.2	Aromatic C
~130.5	Aromatic C
~125.7	Aromatic CH
~122.3	Aromatic CH
~120.9	Aromatic CH
~118.6	Aromatic CH
~111.4	Aromatic CH
~108.1	Aromatic CH
~106.5	Aromatic CH
~101.2	O-CH ₂ -O
~57.8	CH
~55.4	CH
~52.1	CH ₂
~49.8	CH ₂
~33.7	N-CH ₃
~26.4	CH ₂

Infrared (IR) Spectroscopy

The IR spectrum of ent-Tadalafil is expected to be identical to that of Tadalafil, exhibiting characteristic absorption bands.

Table 3: Predicted FT-IR Spectroscopic Data for ent-Tadalafil

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300	N-H Stretching
~2900	C-H Stretching (Aliphatic)
~1675	C=O Stretching (Amide)[1]
~1646	C=C Stretching (Aromatic)[1]
~1490	C=C Stretching (Aromatic)
~1435	C-N Stretching[1]
~1230	C-O Stretching (Ether)
~1040	C-O Stretching (Ether)
~746	C-H Bending (Aromatic)[1]

Experimental Protocols

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10 mg of the sample (ent-Tadalafil or Tadalafil) in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard 1D proton
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s

- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Standard 1D carbon with proton decoupling
 - Number of Scans: 1024
 - Relaxation Delay: 5.0 s
 - Acquisition Time: 1.5 s
 - Spectral Width: 240 ppm
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
- Data Processing: Perform a background scan using a pure KBr pellet or with the clean ATR crystal. Acquire the sample spectrum and present it in transmittance or absorbance mode.

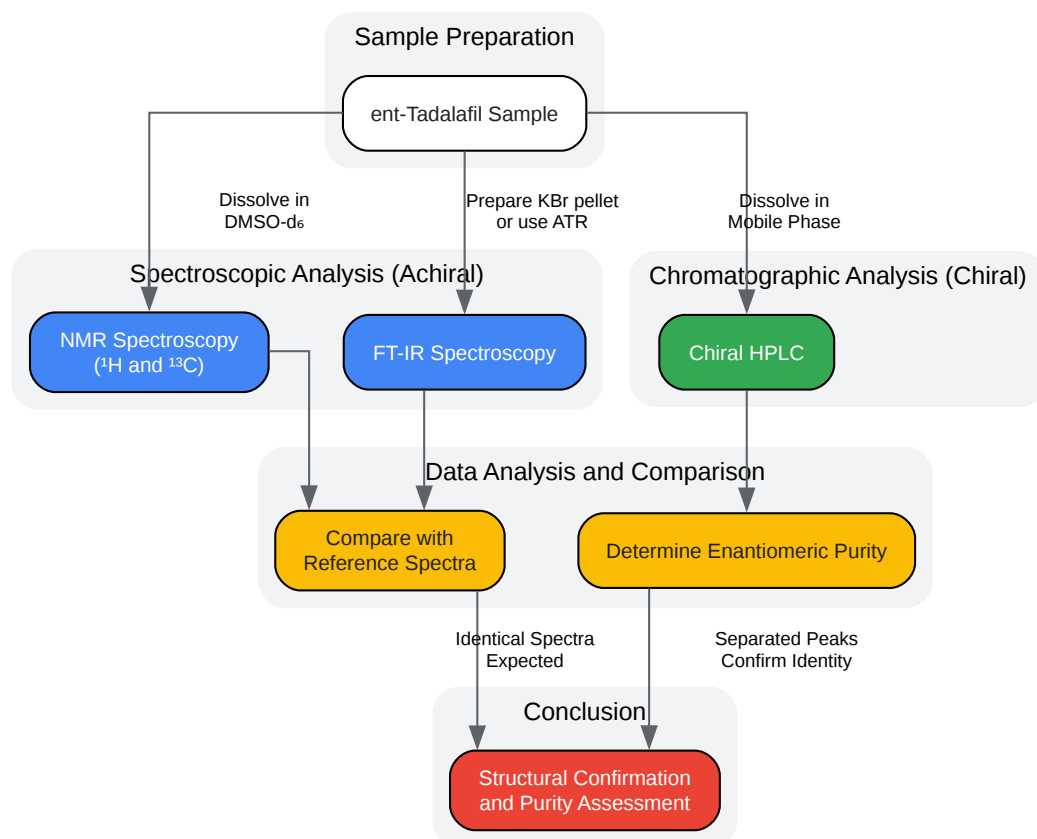
Chiral HPLC Protocol for Enantiomeric Separation

This method is essential for distinguishing between ent-Tadalafil and Tadalafil.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Instrumentation: An HPLC system equipped with a UV detector.
- Chiral Stationary Phase: Chiralpak AD column (or equivalent).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 220 nm.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
- Expected Results: Baseline separation of the Tadalafil and ent-Tadalafil enantiomers should be achieved, allowing for their individual identification and quantification.

Workflow for Characterization and Differentiation

Workflow for the Characterization of ent-Tadalafil



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